(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate
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Overview
Description
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorinated indole moiety, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Indole Derivative: The indole moiety is introduced through a coupling reaction with a suitable indole derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorinated indole moiety can enhance binding affinity and specificity, while the Boc-protected amino group can facilitate selective reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate: Lacks the fluorine atom on the indole ring.
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-chloro-1H-indol-3-yl)propanoate: Contains a chlorine atom instead of fluorine.
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoate: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate can significantly influence its chemical and biological properties, such as increased metabolic stability, enhanced binding affinity, and altered electronic effects. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H21FN2O4 |
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Molecular Weight |
336.36 g/mol |
IUPAC Name |
methyl (2S)-3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H21FN2O4/c1-17(2,3)24-16(22)20-14(15(21)23-4)7-10-9-19-13-6-5-11(18)8-12(10)13/h5-6,8-9,14,19H,7H2,1-4H3,(H,20,22)/t14-/m0/s1 |
InChI Key |
HEYLCWAUYQYUCX-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)OC |
Origin of Product |
United States |
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